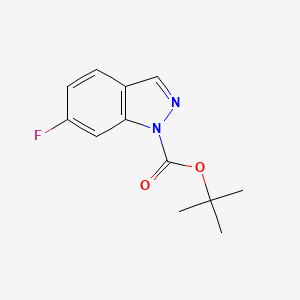

tert-Butyl 6-fluoro-1H-indazole-1-carboxylate

Overview

Description

Tert-Butyl 6-Fluoro-1H-Indazole-1-Carboxylate (TBFIC) is a synthetic compound that has been used in a variety of laboratory experiments in the scientific research field. It is a derivative of indazole and is composed of a tert-butyl group, a 6-fluoro group, and a carboxylate group. It is a white, odorless, crystalline solid that is soluble in water and has a melting point of 203.5°C. TBFIC has a wide range of applications in research due to its unique chemical and physical properties.

Scientific Research Applications

Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants

Tert-Butyl 6-fluoro-1H-indazole-1-carboxylate, as a synthetic phenolic antioxidant, is part of studies focused on environmental occurrence, human exposure, and toxicity. Synthetic phenolic antioxidants, including derivatives of tert-butyl, have been detected across various environmental matrices, indicating their widespread use and potential environmental impact. These studies highlight the importance of understanding the environmental behavior and toxicological effects of these compounds (Liu & Mabury, 2020).

Decomposition of Oxygenates in Environmental Remediation

Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor sheds light on the potential environmental remediation applications of tert-butyl derivatives. These studies explore innovative methods to address the environmental concerns associated with oxygenates, providing a foundation for further investigation into the decomposition mechanisms and efficiency of similar compounds (Hsieh et al., 2011).

Medicinal Chemistry and Biological Activities

This compound is closely related to indazole derivatives, which are explored for their wide range of biological activities. Indazoles, including those derived from tert-butyl, exhibit antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis and application of these derivatives in drug development underscore the compound's significance in medicinal chemistry (Ali et al., 2013).

Synthetic Routes and Industrial Applications

The exploration of synthetic routes for compounds like vandetanib demonstrates the industrial relevance of tert-butyl derivatives. By analyzing various synthetic routes, researchers identify more efficient methods for producing these compounds on an industrial scale, indicating the critical role of this compound in pharmaceutical manufacturing (Mi, 2015).

Antioxidant Activity and Analysis Methods

Studies on the analytical methods used in determining antioxidant activity include the evaluation of tert-butyl derivatives. These research efforts aim to establish reliable and effective techniques for assessing the antioxidant properties of various compounds, contributing to the development of new antioxidants with potential applications in food, cosmetics, and pharmaceuticals (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

tert-Butyl 6-fluoro-1H-indazole-1-carboxylate is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indazole derivatives, in general, are known to interact with their targets, causing changes that can lead to therapeutic effects .

Biochemical Pathways

Indazole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indazole derivatives, in general, have been found to exhibit a wide range of biological activities .

properties

IUPAC Name |

tert-butyl 6-fluoroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQRNUICGBAZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

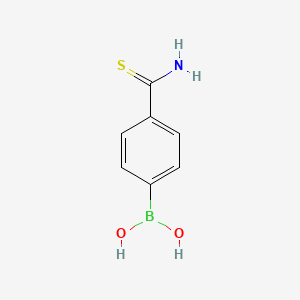

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

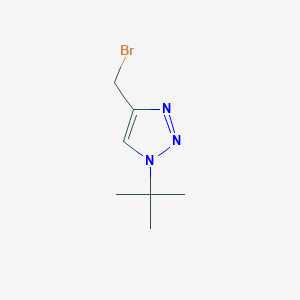

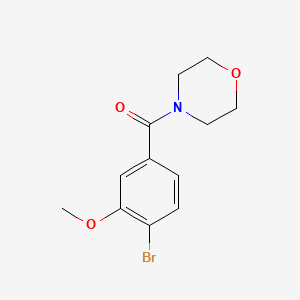

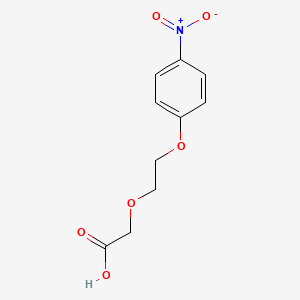

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)

![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)

![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)